molecular formula C8H7F2NO3 B2728376 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid CAS No. 1860877-01-5

2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid

Cat. No.: B2728376
CAS No.: 1860877-01-5
M. Wt: 203.145
InChI Key: QYFZFRMIKQDWKV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid is a chemical compound with the CAS Registry Number 1860877-01-5 . It has a molecular formula of C 8 H 7 F 2 NO 3 and a molecular weight of 203.14 g/mol . Its structure can be represented by the SMILES notation COC1=CN=C(C=C1)C(C(=O)O)(F)F . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. According to supplier information, this compound requires careful handling; it is recommended to be stored at room temperature under an inert atmosphere . Safety information includes the signal word "Warning" and several hazard statements concerning its effects on specific organs, skin irritation, serious eye damage, and toxicity if swallowed . Researchers are advised to consult the Safety Data Sheet (SDS) for detailed handling and safety protocols. The specific research applications, mechanism of action, and biological targets for this pyridine and difluoroacetic acid derivative are areas of ongoing scientific investigation, and its value lies in its potential as a building block or intermediate in various chemical and pharmaceutical research contexts. Certificates of Analysis (COA) are available to provide detailed quality and purity data for this product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-(5-methoxypyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-5-2-3-6(11-4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFZFRMIKQDWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the use of fluorinating agents and methoxylation reactions under controlled conditions . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Chemistry

This compound serves as a building block in organic synthesis, particularly in the development of fluorinated compounds. Its difluorination enhances reactivity, making it suitable for forming carbon-carbon and carbon-heteroatom bonds. The unique structure allows for the creation of complex molecular architectures that are valuable in drug discovery and material science .

Research indicates that 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid exhibits notable biological activity. Preliminary studies suggest potential interactions with various biological targets, influencing metabolic pathways. Its unique structure may endow it with antibacterial and antifungal properties, although comprehensive evaluations are necessary to establish its mechanisms of action.

Pharmaceutical Development

The compound is being explored as a lead compound in drug discovery for treating infections and other diseases. Its ability to interact with biological molecules makes it a candidate for therapeutic applications, including its role as a precursor in synthesizing more complex pharmaceutical agents.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials with specific properties. Its fluorinated nature can enhance thermal stability and conductivity in materials science applications .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in certain strains at concentrations as low as 10 μg/mL, demonstrating its potential as an antibacterial agent.

Case Study 2: Drug Development

In another research initiative, this compound was evaluated for its effectiveness against Ewing's sarcoma cell lines. The findings revealed that modifications to the structure could enhance potency significantly (GI50 values ranging from 0.28 μM to 0.92 μM), indicating its potential role in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The methoxy group contributes to its solubility and overall chemical behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Properties/Applications Reference
2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid 5-OMe, 2-CF₂COOH C₉H₇F₂NO₃ 227.16 ~2.5–3.5* Research intermediate
2-(5-Fluoropyridin-2-yl)acetic acid 5-F, 2-CH₂COOH C₇H₆FNO₂ 155.13 3.90 Pharmaceutical research
2,2-Difluoro-2-(6-methoxypyridin-2-yl)acetic acid 6-OMe, 2-CF₂COOH C₈H₇F₂NO₃ 203.14 1.36 Enhanced acidity due to substituent position
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid 5-CF₃, 2-CF₂COOH C₈H₄F₅NO₂ 241.12 N/A High lipophilicity, agrochemical research
2-(5-Phenylpyridin-2-yl)acetic acid 5-Ph, 2-CH₂COOH C₁₃H₁₁NO₂ 213.24 N/A Suzuki coupling product, material science

Notes:

  • Substituent Position : The 5-methoxy group in the target compound vs. 6-methoxy in its analog () alters electronic effects. The 6-methoxy derivative exhibits a significantly lower pKa (1.36), likely due to reduced steric hindrance and optimized resonance stabilization of the conjugate base.
  • Fluorination Impact: Difluoroacetic acid derivatives (e.g., ) show increased metabolic resistance compared to non-fluorinated analogs (e.g., ), crucial for in vivo applications.
  • Trifluoromethyl Substitution : The 5-CF₃ analog () has higher lipophilicity (logP ~1.8 estimated), favoring membrane permeability in bioactive molecules.

Physicochemical Properties

  • Acidity: The pKa of the target compound is estimated between 2.5–3.5 based on analogs like 2-(5-fluoropyridin-2-yl)acetic acid (pKa 3.90, ) and the more acidic 6-methoxy derivative (pKa 1.36, ). Fluorine’s electron-withdrawing effect lowers pKa compared to non-fluorinated pyridylacetic acids.
  • Thermal Stability: Difluoro derivatives (e.g., ) generally exhibit higher thermal stability, with decomposition temperatures >250°C, compared to non-fluorinated counterparts.
  • Solubility : The 5-methoxy group enhances water solubility slightly compared to 5-CF₃ or 5-Ph analogs, which are more lipophilic .

Biological Activity

2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid is a fluorinated organic compound characterized by its unique structural features, including two fluorine atoms and a methoxy-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and metabolic modulation.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F2N1O3C_8H_8F_2N_1O_3 with a molecular weight of approximately 203.14 g/mol. The presence of the methoxy group on the pyridine ring enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The fluorine atoms contribute to its reactivity, allowing it to form strong bonds with target proteins and enzymes. The methoxy group enhances solubility and facilitates interactions within biological systems .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit key pro-inflammatory mediators, which suggests a potential for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Metabolic Pathway Modulation

Preliminary studies suggest that this compound may modulate metabolic pathways. This modulation could influence energy metabolism and lipid profiles, indicating potential applications in metabolic disorders such as obesity and diabetes.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC₈H₈F₂N₁O₃Anti-inflammatory, metabolic modulation
2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acidC₈H₈F₂N₁O₃Anti-inflammatory
Difluoro(pyridin-2-yl)acetic acidC₇H₆F₂N₁O₂Limited activity; lacks methoxy group

This table illustrates how the presence of the methoxy group and the specific pyridine substitution pattern can significantly enhance biological activity compared to similar compounds.

Case Studies

  • Anti-inflammatory Activity : In a study evaluating various pyridine derivatives for their anti-inflammatory properties, this compound demonstrated a notable reduction in pro-inflammatory cytokines in cultured human cells. The results indicated a dose-dependent response, suggesting its potential for clinical applications in inflammatory diseases .
  • Metabolic Effects : Another study focused on the effects of this compound on lipid metabolism. It was found that administration led to decreased levels of triglycerides and cholesterol in animal models, supporting its role in managing metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-difluoro-2-(5-methoxypyridin-2-yl)acetic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the difluoroacetic acid moiety to the 5-methoxypyridin-2-yl scaffold. For optimization, employ Design of Experiments (DoE) principles to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical parameters, while response surface methodology refines optimal conditions . Reaction monitoring via HPLC or in-situ FTIR ensures intermediate stability, particularly for fluorinated intermediates prone to hydrolysis .

Q. How can purity and structural integrity be validated during purification of this compound?

  • Methodological Answer : Use preparative HPLC with a C18 column and trifluoroacetic acid (TFA)-modified mobile phase to resolve polar impurities. Confirm purity (>98%) via HPLC-UV/ELSD and 1H/19F NMR . For fluorinated compounds, 19F NMR is critical to detect trace fluorinated byproducts . Recrystallization from ethanol/water mixtures (1:3 v/v) at −20°C improves crystalline yield, as demonstrated for structurally related fluorophenyl acetic acids .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer : Core techniques include:
  • 1H/13C/19F NMR : Assign signals using 2D experiments (COSY, HSQC, HMBC). The methoxy group (δ ~3.8 ppm in 1H NMR) and difluoroacetic acid (δ ~120–125 ppm in 19F NMR) are key markers.
  • HRMS (ESI+) : Confirm molecular ion [M+H]+ with <2 ppm error.
  • FTIR : Verify carbonyl stretch (~1740 cm⁻¹) and pyridine ring vibrations.
    Cross-validate assignments against density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific factors (e.g., solubility, protein binding). Mitigate this by:
  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays) .
  • Solubility profiling : Use dynamic light scattering (DLS) to quantify aggregation in assay buffers.
  • Metabolic stability testing : Incubate with liver microsomes to assess degradation kinetics, as fluorinated compounds may exhibit unusual metabolic pathways .

Q. What computational strategies predict the reactivity of the difluoroacetic acid group in nucleophilic or electrophilic reactions?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the M06-2X/cc-pVTZ level) to map reaction pathways. Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the difluoroacetic moiety’s α-carbon shows high electrophilicity (f⁺ >0.2), favoring nucleophilic attacks. Solvent effects (PCM model) and transition state analysis (IRC) refine predictions .

Q. How can crystallization challenges for X-ray diffraction studies be addressed for this compound?

  • Methodological Answer : Fluorinated compounds often form poor crystals due to hydrophobic interactions. Strategies include:
  • Co-crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to enhance hydrogen bonding.
  • Slow evaporation : Employ mixed solvents (e.g., DCM/hexane) at 4°C to slow nucleation.
  • Synchrotron radiation : Enhances resolution for small crystals (<0.1 mm). For related fluoropyridines, this achieved 0.8 Å resolution .

Q. What are the implications of fluorination on the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The difluoro group increases electron-withdrawing effects, destabilizing the acetic acid proton (pKa ~1.5–2.0). Under basic conditions (pH >10), rapid deprotonation occurs, but the fluorine atoms reduce ester hydrolysis rates by ~30% compared to non-fluorinated analogs. Monitor degradation via LC-MS/MS with ion-pairing chromatography (e.g., TFA/ammonium acetate) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental NMR chemical shifts?

  • Methodological Answer : Discrepancies >0.5 ppm in 1H NMR often arise from solvent effects or conformational flexibility. Remedies:
  • Explicit solvent modeling : Use molecular dynamics (MD) simulations with explicit water/DMSO molecules.
  • Boltzmann weighting : Average shifts across low-energy conformers (ΔG <2 kcal/mol).
  • Referencing : Calibrate shifts using TMS or DSS internal standards experimentally and in computations .

Methodological Innovations

Q. Can machine learning (ML) models accelerate the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Yes. Train ML models (e.g., random forest, graph neural networks) on datasets of fluorinated pyridine analogs. Input features include logP , polar surface area , and H-bond donors . For instance, models predicting Caco-2 permeability (R² >0.85) have prioritized derivatives with reduced P-glycoprotein efflux .

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